- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)
91301-03-0 structure
Product Name:2-Hydroxyquinoline-3-carbaldehyde
N.o CAS:91301-03-0
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00563443
CID:803685
PubChem ID:589334
Update Time:2025-06-13
2-Hydroxyquinoline-3-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- Chave InChI: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- SMILES: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Propriedades Computadas
- Massa Exacta: 173.04800
- Massa monoisotópica: 173.047678466g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 270
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Superfície polar topológica: 46.2Ų
Propriedades Experimentais
- Ponto de Fusão: >250°C
- Ponto de ebulição: 434.9℃ at 760 mmHg
- PSA: 50.19000
- LogP: 1.75290
- Sensibilidade: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxyquinoline-3-carbaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-1g |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 1g |
¥681.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-250mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 250mg |
¥270.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188067-5g |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 97% | 5g |
¥2086.90 | 2023-09-02 | |
| Alichem | A189000722-1g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 1g |
$153.15 | 2023-08-31 | |
| Alichem | A189000722-5g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 5g |
$489.96 | 2023-08-31 | |
| Alichem | A189000722-10g |
2-Hydroxyquinoline-3-carboxaldehyde |
91301-03-0 | 98% | 10g |
$755.25 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-250mg |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 250mg |
¥1518.00 | 2023-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-5g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 5g |
¥9948.00 | 2023-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 |
2-Hydroxyquinoline-3-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium acetate ; 2.2 min
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4
Método de produção 3
Condições de reacção
Referência
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,
Método de produção 4
Condições de reacção
Referência
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722
Método de produção 5
Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47
Método de produção 6
Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
Referência
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
Referência
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),
Método de produção 8
Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
Referência
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352
Método de produção 9
Condições de reacção
1.1 Reagents: Acetic acid , Sodium acetate ; 2 min
Referência
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048
Método de produção 10
Condições de reacção
1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux
Referência
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325
Método de produção 11
Condições de reacção
1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
Referência
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259
Método de produção 12
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water
Referência
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172
Método de produção 13
Condições de reacção
1.1 Reagents: Water
Referência
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136
Método de produção 14
Condições de reacção
Referência
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,
Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Referência
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94
Método de produção 16
Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
Referência
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),
Método de produção 17
Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
Referência
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- Ethyl formate
- 2-Chloroquinoline
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Número da Ordem:A916034
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:58
Preço ($):271.0/949.0
E- mail:sales@amadischem.com
2-Hydroxyquinoline-3-carbaldehyde Literatura Relacionada
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Produtos relacionados
- 23981-27-3(3,8-dimethyl-2(1H)-Quinolinone)
- 71568-50-8(3,6-dimethyl-2(1H)-Quinolinone)
- 62033-68-5(3-Quinolinecarboxamide, N-(2,5-dimethylphenyl)-1,2-dihydro-2-oxo-)
- 338428-47-0(6-ethyl-2-hydroxyquinoline-3-carbaldehyde)
- 101382-54-1(2-Hydroxy-8-methylquinoline-3-carbaldehyde)
- 80231-41-0(2-Hydroxy-7-methylquinoline-3-carbaldehyde)
- 101382-53-0(2-hydroxy-6-methylquinoline-3-carbaldehyde)
- 67735-60-8(1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 332883-19-9(6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):271.0/949.0